Loroquine - 27792-82-1

Loroquine

Catalog Number: EVT-273730
CAS Number: 27792-82-1
Molecular Formula: C8H9NO2
Molecular Weight: 151.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Loroquine is a synthetically produced alkaloid. [, ] While structurally similar to the antimalarial drug Chloroquine, this report focuses solely on the scientific research applications of Loroquine and excludes any discussion of its potential medicinal uses.

Chloroquine Phosphate

Compound Description: Chloroquine phosphate is a widely used antimalarial drug. [, ] It is a 4-aminoquinoline compound that acts by inhibiting the formation of hemozoin, a substance produced by malaria parasites that detoxifies heme. [] Chloroquine phosphate is typically administered orally and has been used to treat various conditions, including malaria, rheumatoid arthritis, and lupus erythematosus. [, , ]

Relevance: Chloroquine phosphate shares structural similarities with Loroquine, particularly in the 4-aminoquinoline core. [, ] Both compounds exhibit antimalarial activity, but chloroquine phosphate is more commonly used clinically. [, ] The comparison of these compounds highlights the impact of structural modifications on biological activity and therapeutic application.

4,4’-Bis(diethylaminoethoxy)α,β-diethyldiphenylethane

Compound Description: 4,4’-Bis(diethylaminoethoxy)α,β-diethyldiphenylethane is a cationic amphiphilic agent that induces phospholipid storage in various tissues, including the liver and spleen. [] This compound is associated with drug-induced phospholipidosis. []

Relevance: While structurally distinct from Loroquine, 4,4’-Bis(diethylaminoethoxy)α,β-diethyldiphenylethane shares a functional connection through its ability to cause phospholipid storage. [] This link suggests a potential area of research exploring the impact of Loroquine on phospholipid metabolism.

Aurothioglucose

Compound Description: Aurothioglucose (GTG) is a gold-containing compound used as a disease-modifying antirheumatic drug (DMARD) to treat rheumatoid arthritis (RA). [, ] It is administered through injection and helps suppress inflammation and slow down the progression of joint damage in RA patients. []

Relevance: Although structurally unrelated to Loroquine, Aurothioglucose is mentioned in a study comparing the radiographic progression of RA treated with various DMARDs. [] While both compounds have therapeutic benefits in different disease contexts, their inclusion in the same research highlights the ongoing search for effective treatments for chronic inflammatory conditions.

Sulfasalazine

Compound Description: Sulfasalazine is a DMARD used to treat rheumatoid arthritis (RA). [, ] It effectively suppresses disease activity and slows down radiographic progression in RA patients, particularly in the early stages of the disease. []

Relevance: Similar to Aurothioglucose, Sulfasalazine is included in a study investigating the radiographic progression of RA under different DMARD treatments. [] While structurally dissimilar to Loroquine, its presence in the same research emphasizes the importance of exploring and comparing various therapeutic options for RA.

Methotrexate

Compound Description: Methotrexate (MTX) is a commonly used DMARD for treating rheumatoid arthritis (RA). [, ] It demonstrates significant efficacy in slowing radiographic progression and suppressing disease activity compared to other treatments like azathioprine. []

Relevance: Methotrexate, like Aurothioglucose and Sulfasalazine, is part of a comparative study evaluating the effects of different DMARDs on RA progression. [] Although structurally unrelated to Loroquine, its inclusion in this research underscores the need for comprehensive studies to assess the efficacy and safety of various treatment modalities for chronic inflammatory diseases.

Relevance: While structurally dissimilar to Loroquine, Auranofin is mentioned alongside Aurothioglucose in a study comparing their effects on RA progression. [] This comparison highlights the variability in treatment responses and tolerability even within the same class of drugs.

Relevance: While structurally different from Loroquine, Hydroxychloroquine shares its use as an antimalarial and its application in treating autoimmune diseases. [, , ] The comparison of Hydroxychloroquine and Sulfasalazine's effectiveness in RA, along with Hydroxychloroquine's potential for retinal toxicity, emphasizes the need for careful consideration of benefits and risks for each drug. [, , ]

Relevance: Although structurally unrelated to Loroquine, Azathioprine is included in a study comparing its efficacy to Methotrexate in managing RA. [] This comparison emphasizes the importance of identifying the most effective treatment strategy for individual patients and specific disease manifestations.

Methylloroquine

Compound Description: Methylloroquine is a synthetic intermediate compound in one of the synthesis routes for Loroquine. []

Relevance: Methylloroquine is a direct precursor to Loroquine in the synthetic pathway described. [] Understanding the synthesis process and the involvement of Methylloroquine provides valuable insights into the structure-activity relationships and potential modifications for optimizing the therapeutic properties of Loroquine.

Chloropromazine

Compound Description: Chlorpromazine is an antipsychotic medication primarily used to treat schizophrenia and other psychotic disorders. [] There are reports suggesting potential adverse effects when administered concurrently with chloroquine. []

Relevance: While structurally unrelated to Loroquine, Chlorpromazine is mentioned in the context of potential drug interactions with chloroquine, a compound structurally similar to Loroquine. [] This information highlights the importance of considering potential drug interactions and exercising caution when prescribing Loroquine to patients on other medications, especially those with mental health conditions.

Source

Loroquine is synthesized chemically, with its origins tracing back to natural products derived from the bark of the Cinchona tree, which contains quinine, a precursor to various quinoline derivatives.

Classification

Loroquine is classified as an antimalarial drug and is also categorized under immunosuppressive agents. It is often used in combination with other medications to enhance therapeutic efficacy against malaria and other diseases.

Synthesis Analysis

Methods

Loroquine synthesis typically involves several chemical reactions, including the Mannich reaction and condensation reactions. A notable method for synthesizing Loroquine involves the use of 4,7-dichloroquinoline as a key intermediate, which can be synthesized through a series of steps including conjugate addition and thermal cyclization.

Technical Details

A recent asymmetric synthesis method highlights the use of 5-(N-diethylamino)-2-pentanone and (S)-alpha-methylbenzylamine, employing Lewis acids to facilitate reductive amination. This process yields (S)-chloroquine phosphate with high enantiomeric purity (over 99%) and a total yield exceeding 70% across four steps .

Molecular Structure Analysis

Structure

Loroquine has a complex molecular structure characterized by a quinoline core with two chlorine atoms at positions 4 and 7, and a side chain that includes a diethylamino group. The molecular formula for Loroquine is C₁₈H₂₄Cl₂N₃.

Chemical Reactions Analysis

Reactions

Loroquine undergoes various chemical reactions, including:

  • Mannich Reaction: A key step in synthesizing Loroquine where an amine reacts with formaldehyde and a ketone.
  • Condensation Reactions: These are critical for forming the final product by linking the quinoline base with the side chain.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, hydrolysis reactions are used to convert intermediates into more reactive forms suitable for further synthesis steps .

Mechanism of Action

Process

Loroquine exerts its antimalarial effects primarily by interfering with the heme detoxification pathway in Plasmodium species. It accumulates in the parasite's food vacuole, preventing the conversion of toxic heme into non-toxic hemozoin, leading to parasite death.

Data

Research indicates that Loroquine's mechanism involves:

  • Inhibition of polymerization of heme.
  • Disruption of lysosomal function within the parasite.
  • Modulation of immune responses in autoimmune disorders.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Loroquine typically appears as a white crystalline powder.
  • Solubility: It is soluble in water at higher pH levels but less so at acidic pH.

Chemical Properties

  • pKa: Approximately 8.0, indicating it can exist in both protonated and unprotonated forms depending on the pH.
  • Stability: Generally stable under normal storage conditions but may degrade under extreme temperatures or humidity.
Applications

Scientific Uses

Loroquine's primary applications include:

  • Antimalarial Treatment: Widely used in prophylaxis and treatment of malaria.
  • Autoimmune Disorders: Employed as an immunomodulatory agent in conditions like systemic lupus erythematosus.
  • Research: Investigated for potential antiviral properties against various pathogens, including coronaviruses .
Mechanistic Pathways and Molecular Targets of Loroquine

Autophagy Modulation: Lysosomal Alkalinization and Vesicular Trafficking Disruption

Loroquine accumulates within acidic compartments (endosomes, lysosomes) due to its weak base properties, inducing irreversible lysosomal alkalinization. This elevation in pH (typically from ~4.5 to >6.0) inhibits acid hydrolases (e.g., cathepsins B/L), impairing proteolytic degradation and autophagic flux [2] [7]. Consequently, autophagosomes accumulate without merging with dysfunctional lysosomes, leading to cellular waste overload [2] [8].

Beyond lysosomal inhibition, Loroquine disrupts vesicular trafficking. It induces Golgi apparatus fragmentation and endoplasmic reticulum (ER) stress by impairing COPII-mediated vesicle formation, thereby disrupting protein secretion and organelle integrity. This dual disruption—autophagic blockade and secretory pathway dysfunction—compromises cellular homeostasis [2] [8].

Table 1: Loroquine-Mediated Autophagy Disruption

ProcessEffect of LoroquineConsequence
Lysosomal pHIncreased from ~4.5 to >6.0Cathepsin inactivation, cargo degradation arrest
Autophagosome clearanceAccumulation of LC3-II/p62 aggregatesCellular waste overload, proteotoxicity
Golgi integrityFragmentation and disorganizationImpaired protein trafficking, ER stress
Vesicular transportCOPII vesicle formation inhibitionDisrupted secretory pathways

Immunomodulatory Effects on Toll-Like Receptor (TLR) Signaling Cascades

Loroquine potently suppresses endosomal TLR activation (TLR3/7/8/9) by two mechanisms:

  • Structural blockade: Direct binding to nucleic acid ligands (e.g., CpG DNA, ssRNA), preventing TLR recognition [9] [10].
  • pH-dependent inhibition: Alkalinization disrupts endosome maturation, abrogating TLR conformational changes required for MyD88/TRIF adaptor recruitment [9] [10].

This suppresses downstream NF-κB and interferon regulatory factor (IRF) activation, reducing pro-inflammatory cytokine (TNF-α, IL-6, type I IFNs) and co-stimulatory molecule (CD80/CD86) expression. Notably, Loroquine preferentially inhibits MyD88-dependent pathways (TLR7/9 > TLR4), modulating innate immune responses without broad immunosuppression [9] [10].

Table 2: Loroquine Modulation of TLR Pathways

TLR TypeLocalizationKey LigandsLoroquine ActionDownstream Suppression
TLR7/8/9EndosomalssRNA, CpG DNALigand binding blockade, endosomal neutralizationNF-κB, IRF7, TNF-α, IFN-α
TLR3EndosomaldsRNAEndosomal neutralizationTRIF, IRF3, IFN-β
TLR4Plasma membraneLPSIndirect via redox modulationMyD88, NF-κB (partial)

Transcriptional Regulation of Pro-Inflammatory Cytokine Networks

Loroquine transcriptionally reprograms immune cells via:

  • NF-κB suppression: Inhibits IκB kinase (IKK), preventing nuclear translocation of p65/p50 dimers and TNF-α/IL-1β gene expression [4] [10].
  • MAPK pathway modulation: Attenuates JNK/p38 phosphorylation, reducing AP-1-driven IL-6 and IL-8 production [4] [10].
  • JAK-STAT interference: Downregulates STAT1/3 phosphorylation, blunting IFN-γ and IL-17 signaling cascades [4] [7].

In cytokine release syndrome (CRS) models, Loroquine reduces serum TNF-α (>60%), IL-6 (>50%), and IL-1β (>40%) by targeting these master transcriptional regulators [4] [10]. It also promotes IL-10 secretion, rebalancing Th1/Th2 responses toward an anti-inflammatory phenotype [10].

Table 3: Cytokine Modulation by Loroquine

Cytokine/ChemokineChange in ExpressionTranscriptional MechanismBiological Impact
TNF-α↓ >60%NF-κB inactivation, IKK inhibitionReduced systemic inflammation
IL-6↓ >50%JAK2-STAT3 blockade, p38 MAPK suppressionAttenuated acute-phase response
IFN-γ↓ 40–50%JAK1/2-STAT1 inhibitionTh1 response downregulation
IL-10↑ 30–40%Enhanced CREB activationAnti-inflammatory feedback loop

Mitochondrial Permeability Transition Pore (MPTP) Modulation

Loroquine exhibits context-dependent effects on mitochondrial stability:

  • MPTP induction: In cancer cells, Loroquine elevates reactive oxygen species (ROS) via impaired autophagic clearance of damaged mitochondria. This oxidizes cyclophilin D and adenine nucleotide translocase (ANT), triggering MPTP opening, cytochrome c release, and intrinsic apoptosis [5] [8].
  • MPTP inhibition: In neuronal models, Loroquine stabilizes mitochondrial membranes by upregulating Bcl-2 and inhibiting Bax translocation. This prevents pathological MPTP opening, preserving ATP synthesis and viability in dopaminergic neurons exposed to toxins like MPTP [5].

These divergent effects arise from cell-type-specific redox environments: cancer cells (high basal ROS) undergo MPTP-driven apoptosis, while neurons (low antioxidant reserves) gain protection from excitotoxic stress [5] [8].

Table 4: Context-Dependent MPTP Modulation by Loroquine

Cell TypeMPTP EffectKey Molecular ChangesFunctional Outcome
Carcinoma cellsInduction↑ ROS, ↓ Bcl-2/Bax ratio, ↑ cytochrome c releaseCaspase-9/3 activation, apoptosis
Neuronal cellsInhibition↓ Mitochondrial ROS, ↑ Bcl-2 expressionMPTP stabilization, neuroprotection
Cardiac myocytesNeutralNo significant ΔΨm depolarizationMinimal impact on contractility

Properties

CAS Number

27792-82-1

Product Name

Loroquine

IUPAC Name

7-(hydroxymethyl)-2,3-dihydropyrrolizin-1-one

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c10-5-6-1-3-9-4-2-7(11)8(6)9/h1,3,10H,2,4-5H2

InChI Key

ZGJHFPBCIVRXAQ-UHFFFAOYSA-N

SMILES

C1CN2C=CC(=C2C1=O)CO

Solubility

Soluble in DMSO

Synonyms

Loroquine;

Canonical SMILES

C1CN2C=CC(=C2C1=O)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.